![molecular formula C19H16N6O3S B2999793 {[6-[(2-甲氧基苯甲酰)氨基]-2-(4-甲苯基)喹啉-4-基]氧基}乙酸甲酯 CAS No. 1115976-56-1](/img/structure/B2999793.png)

{[6-[(2-甲氧基苯甲酰)氨基]-2-(4-甲苯基)喹啉-4-基]氧基}乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

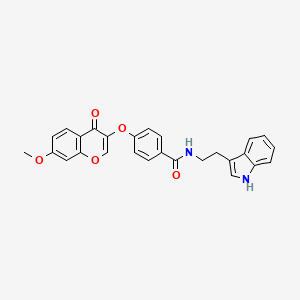

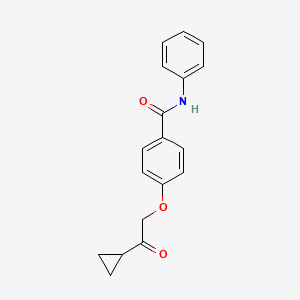

The compound is a quinoline derivative with a methoxybenzoyl amino group at the 6th position and a methyl acetate group attached via an ether linkage at the 4th position. Quinolines are a class of compounds that have a wide range of biological activities and are part of many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxybenzoyl amino group, and the attachment of the methyl acetate group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The methoxybenzoyl amino group and the methyl acetate group would be attached at the 6th and 4th positions of the quinoline ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the methoxybenzoyl amino group, and the methyl acetate group. The quinoline ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methoxybenzoyl amino group and the methyl acetate group may also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzoyl amino and methyl acetate groups could enhance its solubility in polar solvents .科学研究应用

Synthesis of Fused Heterocycles

The compound is utilized in the synthesis of various fused heterocycles, which are structures consisting of two or more different rings sharing two adjacent atoms . These heterocycles are significant in pharmaceutical research due to their unique biological activities. The ability to create four-membered to seven-membered heterocycles makes this compound a valuable tool in the development of new therapeutic agents.

Drug Research and Development

“Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” plays a crucial role in drug research and development due to its structural similarity to 4-hydroxy-2-quinolones . These compounds have shown a wide range of pharmaceutical applications, including antimicrobial, antifungal, and anticancer properties.

Recovery of Noble Metal Ions

This compound has been applied in the recovery of noble metal ions such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) from aqueous solutions . It serves as an extractant in solvent extraction and polymer membrane separation processes, showcasing over 99% recovery efficiency for these ions.

Spectrophotometry

In spectrophotometric methods, “Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” can be used to determine the stability constants of complexes formed with noble metal ions . This application is essential for understanding the binding affinities and kinetics of reactions involving these metals.

Polymer Membranes

The compound is also used as a carrier in polymer membranes for the separation of metal ions . Its efficiency in this application is highlighted by its ability to remove metal ions from solutions, which is crucial for environmental remediation and recycling processes.

Chemical Database and Molecular Modeling

The molecular structure and properties of “Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate” are documented in chemical databases such as the NIST Chemistry WebBook . Researchers can use this information for molecular modeling and simulation studies to predict the behavior of the compound in various chemical environments.

作用机制

未来方向

属性

IUPAC Name |

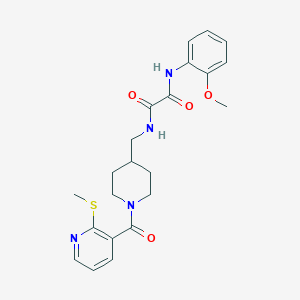

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUUDHNJWXXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)

![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)

![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)